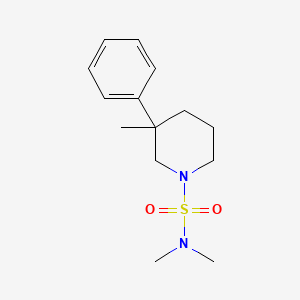

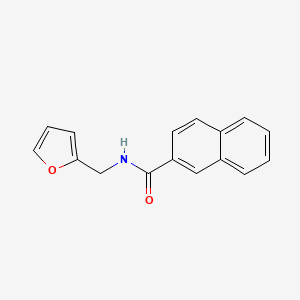

![molecular formula C18H17N3S B5535512 3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is part of a class of chemicals known for their complex molecular structures and potential in various applications, including pharmaceuticals. Its synthesis and properties have been a subject of study in heterocyclic chemistry.

Synthesis Analysis

- The synthesis involves multiple steps, including condensation and cyclization reactions. For example, Markosyan et al. (2000) described the synthesis of a similar compound, 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane), through a series of condensation and cyclization steps (Markosyan et al., 2000).

Molecular Structure Analysis

- The molecular structure of this compound features a spirocyclic framework, which is a characteristic feature of many biologically active molecules. The structural analysis often involves techniques like X-ray crystallography and NMR spectroscopy.

Chemical Reactions and Properties

- The compound exhibits various reactions typical of its functional groups. For example, Zhou et al. (2022) discussed the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s, which involves a spirocyclization reaction featuring C(sp2)-H/C(sp3)-H bond cleavage and oxygen insertion (Zhou et al., 2022).

Scientific Research Applications

Synthesis and Structural Insights

- The synthesis of spirocyclic and fused heterocyclic compounds, including derivatives similar to the specified compound, involves complex reactions between different starting materials. For example, reactions involving cyclopentanone, cyclohexanone, and anthranilamide under specific conditions lead to the formation of structurally related spiro compounds (Klemm et al., 1998). Similarly, the synthesis of spiro[benzo[h]-triazolo[3,4-b]quinazoline] derivatives through reactions involving 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1′-cyclopentane) highlights the diverse pathways to obtain spirocyclic compounds (Markosyan et al., 2000).

Biological Activity and Pharmacological Potential

- The potential biological activity and pharmacological properties of spirocyclic compounds and their derivatives have been a subject of interest. For instance, novel 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives were synthesized, exhibiting significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). These findings underscore the therapeutic potential of spirocyclic compounds in treating various diseases.

Mechanistic Insights and Reaction Pathways

- Studies also provide insights into the reaction mechanisms and pathways leading to the formation of spirocyclic compounds. For example, the oxidative cyclization of benzamides with maleimides, assisted by 8-aminoquinoline and a catalytic amount of Co(OAc)2·4H2O, results in isoindolone spirosuccinimides, demonstrating the intricate mechanisms involved in the synthesis of spiro compounds (Manoharan & Jeganmohan, 2017).

Future Directions

properties

IUPAC Name |

3-thiophen-2-ylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S/c1-2-7-14-13(6-1)12-18(9-3-4-10-18)21-16(14)19-20-17(21)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQMAQCPBGXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-YL)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

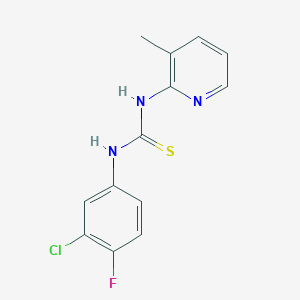

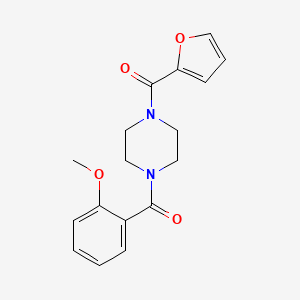

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

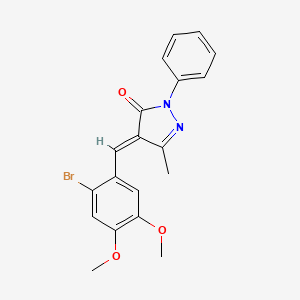

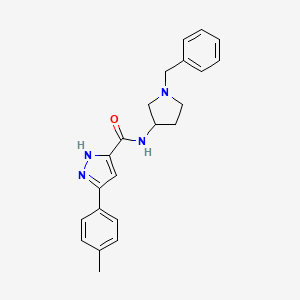

![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)

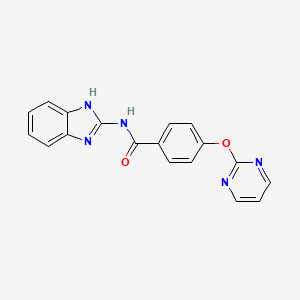

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)